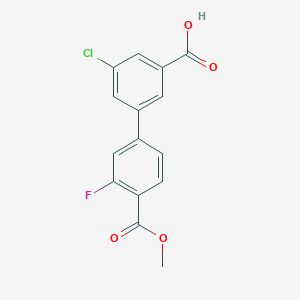
2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (hereafter referred to as 2CFMPA) is a synthetic compound that has been used in a variety of scientific and research applications. It is a white crystalline solid with a melting point of 132-134°C and is soluble in most organic solvents. 2CFMPA has been used in a variety of chemical syntheses, and has been studied for its biochemical and physiological effects.
科学的研究の応用
2CFMPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as well as in the synthesis of organic materials such as polymers. It has also been used as a catalyst in organic reactions. Additionally, it has been used in the synthesis of pharmaceuticals and other bioactive compounds.
作用機序
2CFMPA is believed to act as a proton donor in a variety of biochemical and physiological processes. It has been shown to act as a catalyst in the synthesis of organic materials, and is believed to play a role in the regulation of enzyme activity. Additionally, it is believed to act as a ligand in the binding of molecules to proteins.
Biochemical and Physiological Effects
2CFMPA has been studied for its biochemical and physiological effects. Studies have shown that it can act as an antioxidant, and can scavenge free radicals. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to inhibit the growth of cancer cells, and may have potential as an anti-cancer agent.
実験室実験の利点と制限
2CFMPA has several advantages when used in laboratory experiments. It is highly soluble in most organic solvents, and has a relatively low melting point. Additionally, it is relatively inexpensive and is easily accessible. One limitation of 2CFMPA is that it is not suitable for use in the synthesis of certain compounds, such as those containing sulfur or nitrogen. Additionally, it is not recommended for use in reactions that require high temperatures.
将来の方向性
The use of 2CFMPA in scientific research has seen a surge in recent years, and there are many potential future directions for its use. For example, it could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of compounds with potential therapeutic applications. Additionally, further research could be conducted to explore its potential as an anti-cancer agent. Finally, it could be used in the development of new catalysts for organic reactions.
合成法
2CFMPA is synthesized using a multi-step reaction process that involves the use of a Grignard reagent. The Grignard reagent is reacted with a chloro-benzoic acid, which produces a benzoic acid derivative. This derivative is then reacted with a fluorinated phenol, which yields the desired product. The reaction process is highly efficient, with yields of up to 95%.
特性
IUPAC Name |
2-chloro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-2-9(7-13(10)17)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUGZEOMYPECHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691505 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261934-01-3 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














